1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine
Overview
Description
1-(1,3-Dimethyl-1H-pyrazol-5-yl)piperidin-3-amine is an organic compound that features a pyrazole ring substituted with a piperidine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to interact with a variety of biological targets .
Mode of Action
It is known that compounds with similar structures can interact with their targets in various ways .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways .
Pharmacokinetics
Piperidine, a compound with a similar structure, is known to be highly soluble in water and other polar solvents, which may impact its bioavailability .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
1-(1,3-Dimethyl-1H-pyrazol-5-yl)piperidin-3-amine plays a significant role in biochemical reactions, particularly in enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, depending on the specific isoform it interacts with. Additionally, it binds to certain proteins, altering their conformation and activity. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for signal transduction. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, the compound has been shown to upregulate or downregulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can involve hydrogen bonds, van der Waals forces, and hydrophobic interactions. The compound can also interact with DNA and RNA, influencing gene expression by acting as a transcriptional regulator. These interactions can lead to changes in the synthesis of proteins and other biomolecules, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can become toxic, leading to adverse effects such as cellular damage and organ dysfunction. These threshold effects are crucial for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various drugs and endogenous compounds. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. This can have downstream effects on cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s bioavailability and its ability to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall function. For example, the compound may be localized to the nucleus, where it can interact with DNA and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with piperidine derivatives under controlled conditions. One common method involves the use of N-methylformamide and 1,3-dimethyl-1H-pyrazol-5-amine . The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or ethanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dimethyl-1H-pyrazol-5-yl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
1-(1,3-Dimethyl-1H-pyrazol-5-yl)piperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-amine: A precursor in the synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine.
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone: Another pyrazole derivative with different functional groups.
Uniqueness
This compound is unique due to its combination of a pyrazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8-6-10(13(2)12-8)14-5-3-4-9(11)7-14/h6,9H,3-5,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVMDEVHFRJOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCCC(C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798693-84-1 | |
Record name | 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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